2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects such as anti-inflammatory, antioxidant, and antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-fluorobenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then chlorinated using thionyl chloride. The final step involves the acylation of the chlorinated quinazolinone with 4-ethylphenylacetamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the halogen positions.
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(4-fluorophenyl)isonicotinaldehyde
- (2-chloro-6-fluorophenyl)(4-ethylphenyl)methanamine
Uniqueness
What sets 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide apart from similar compounds is its unique combination of the quinazolinone core with chloro and fluoro substituents, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2/c1-2-15-7-10-17(11-8-15)27-22(30)14-29-21-12-9-16(25)13-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-13H,2,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYALEPKVZDTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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